

Application Notes: Chemical Bath Deposition of Nickel Sulfide for Pseudocapacitor Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel sulfide

Cat. No.: B095272

[Get Quote](#)

Introduction

Nickel sulfide (NiS) has emerged as a highly promising electrode material for pseudocapacitors, a class of electrochemical energy storage devices that bridge the gap between traditional electrostatic double-layer capacitors and batteries.^[1] NiS offers high theoretical specific capacitance, good electrical conductivity, and rich redox chemistry, making it an ideal candidate for high-performance energy storage.^{[2][3]} Among various synthesis methods, chemical bath deposition (CBD) is a particularly attractive technique for fabricating NiS thin films. CBD is a simple, cost-effective, and scalable solution-based method that allows for the deposition of uniform and adherent films over large areas at relatively low temperatures.^{[4][5]} These characteristics make it exceptionally suitable for producing electrodes for supercapacitors.

Principle of Pseudocapacitance in NiS

Unlike electric double-layer capacitors (EDLCs) which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. In an alkaline electrolyte, such as potassium hydroxide (KOH), the charge storage mechanism for NiS involves the following reversible reaction:

This rapid redox transition allows for much higher charge storage capacity compared to carbon-based EDLCs, resulting in significantly greater specific capacitance and energy density.[\[6\]](#) The nanostructured morphology of CBD-grown NiS films, often featuring interconnected nanorods or flakes, provides a large surface area, facilitating efficient electrolyte-electrode interaction and rapid ion transport, which are crucial for high-performance pseudocapacitive behavior.[\[2\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation

A thorough cleaning of the substrate is critical to ensure strong adhesion and uniformity of the deposited NiS film.

Materials and Reagents:

- Substrates (e.g., Stainless Steel, Titanium foil, FTO glass)[\[2\]](#)[\[8\]](#)
- Polishing paper (if using metal substrates)
- Acetone
- Ethanol or Isopropanol
- Deionized (DI) water
- Ultrasonic bath

Procedure:

- For metallic substrates like stainless steel, mechanically polish the surface with polishing paper to remove any oxide layer and create a fresh surface.[\[8\]](#)
- Rinse the substrate with DI water.
- Place the substrates in a beaker and sonicate in acetone for 15-20 minutes to degrease the surface.[\[9\]](#)
- Remove the substrates, rinse thoroughly with DI water, and then sonicate in ethanol or isopropanol for another 15-20 minutes.

- Finally, rinse the substrates extensively with DI water and dry them under a stream of nitrogen gas or in an oven at 60-80 °C.[9] The cleaned substrates should be used immediately for deposition.

Protocol 2: Chemical Bath Deposition of Nickel Sulfide (NiS) Thin Film

This protocol describes a common method for depositing NiS thin films using nickel sulfate and thioacetamide as precursors.

Materials and Reagents:

- Nickel (II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) - Nickel source[8]
- Thioacetamide (CH_3CSNH_2) - Sulfur source[8]
- Triethanolamine (TEA) - Complexing agent[8]
- Ammonium hydroxide (NH_4OH) - for pH adjustment[8]
- Deionized (DI) water
- Cleaned substrates from Protocol 1
- Glass beaker and magnetic stirrer

Safety Precautions:

- Thioacetamide is a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Ammonia solution is corrosive and has a pungent odor; handle with care in a fume hood.

Procedure:

- Prepare a 0.8 M solution of nickel sulfate by dissolving the appropriate amount of $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ in DI water.

- In a 100 mL beaker, take 10 mL of the 0.8 M nickel sulfate solution.
- While stirring, add 15 mL of 7.4 M triethanolamine (TEA) as a complexing agent to control the release of Ni^{2+} ions.[8]
- Add 10 mL of 0.8 M thioacetamide solution to the beaker. The solution should be stirred continuously to ensure homogeneity.[8]
- Slowly add 35 mL of 14 M ammonium hydroxide to the solution. Adjust the final volume to 100 mL with DI water. The reaction should be carried out at room temperature.[8]
- Vertically immerse the cleaned substrates into the reaction beaker.
- Allow the deposition to proceed for a predetermined time (e.g., 2-4 hours). The deposition time can be optimized to achieve the desired film thickness and morphology.
- After deposition, carefully remove the NiS-coated substrates from the bath.
- Rinse the films thoroughly with DI water to remove any loosely adhered particles and residual reactants.
- Dry the films in an oven at 60 °C for several hours before characterization.

Protocol 3: Physicochemical and Electrochemical Characterization

A. Structural and Morphological Characterization

- X-Ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the deposited NiS film.[8][10]
- Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, such as the shape and size of nanostructures, and the uniformity of the film.[8][10]

B. Electrochemical Measurements

Electrochemical performance is evaluated using a three-electrode configuration in an aqueous electrolyte.[7]

Setup:

- Working Electrode: The prepared NiS film on its conductive substrate.
- Counter Electrode: A platinum (Pt) foil or wire.[11]
- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). [8][11]
- Electrolyte: 1 M or 2 M aqueous KOH solution.[2][8]

Procedures:

- Cyclic Voltammetry (CV):
 - Cycle the potential within a defined window (e.g., 0 to 0.8 V vs. Ag/AgCl) at various scan rates (e.g., 10-100 mV/s).[8]
 - The shape of the CV curves and the presence of redox peaks indicate pseudocapacitive behavior.
 - Specific capacitance (C_s , in F/g) can be calculated from the CV curve using the formula: $C_s = (\int I \, dV) / (2 * m * v * \Delta V)$, where $\int I \, dV$ is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.
- Galvanostatic Charge-Discharge (GCD):
 - Charge and discharge the electrode at various constant current densities (e.g., 1-50 mA/cm²).[2]
 - The nearly triangular shape of the charge-discharge curves is characteristic of capacitive behavior.
 - Calculate specific capacitance (C_s) from the discharge curve: $C_s = (I * \Delta t) / (m * \Delta V)$, where I is the discharge current, Δt is the discharge time, m is the mass, and ΔV is the potential window.
- Performance Metrics Calculation:
 - Energy Density (E): $E = (C_s * \Delta V^2) / (2 * 3.6)$, in Wh/kg.[11]

- Power Density (P): $P = (E * 3600) / \Delta t$, in W/kg.[11]
- Electrochemical Impedance Spectroscopy (EIS):
 - Apply a small AC voltage (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
 - The resulting Nyquist plot provides information on the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion processes.[8]

Quantitative Data Summary

The performance of NiS-based pseudocapacitors can vary significantly based on the synthesis conditions and material morphology. The table below summarizes key performance metrics reported in the literature for NiS electrodes prepared by CBD.

Precursors	Electrolyte	Specific Capacitance (F/g)	Current Density / Scan Rate	Energy Density (Wh/kg)	Power Density (kW/kg)	Cycling Stability
Nickel Nitrate, Thiourea	1 M KOH	788	1 mA/cm ²	27.4	3.05	98% retention after 1000 cycles
Nickel Sulfate, Thioacetamide, TEA	2 M KOH	441	10 mV/s	10.1	4.5	-

Visualizations

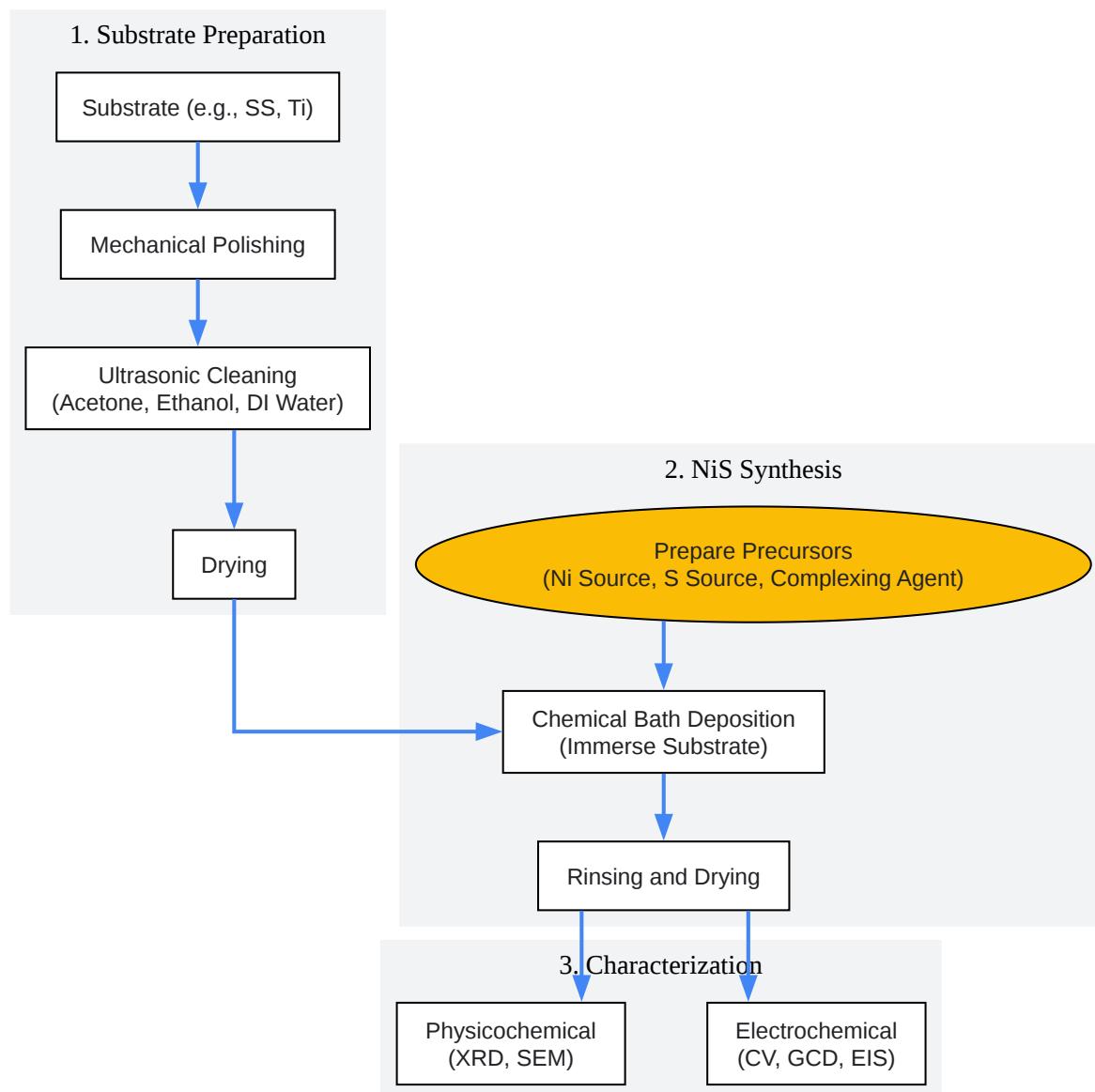
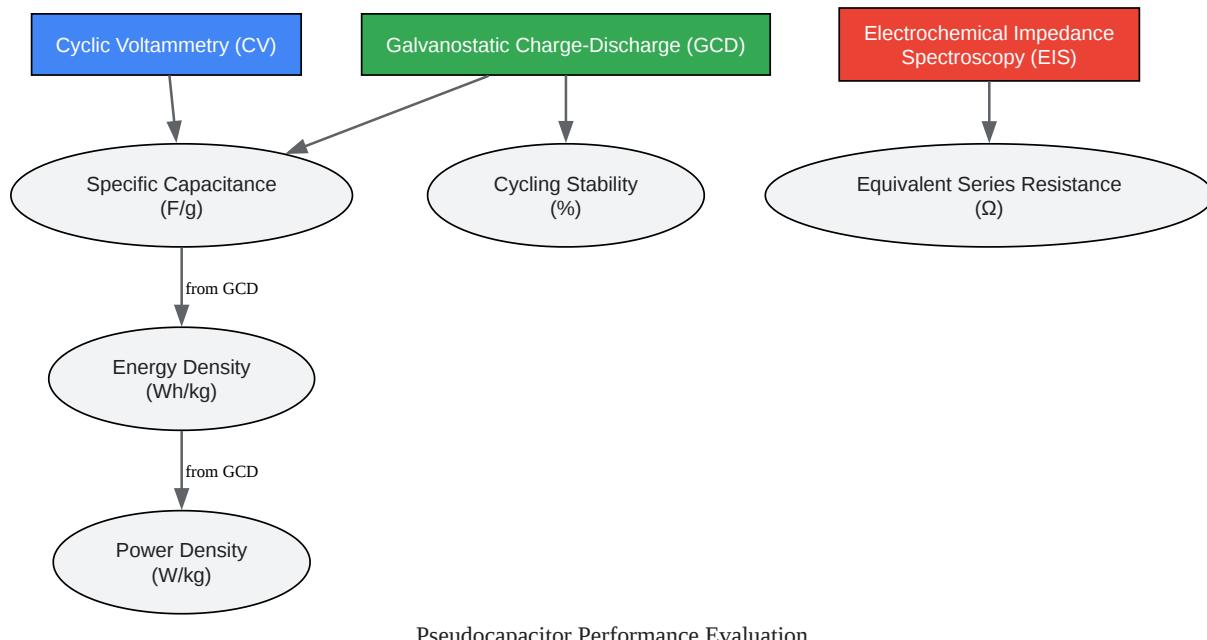


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for NiS pseudocapacitor fabrication.

[Click to download full resolution via product page](#)

Fig. 2: Logic diagram for electrochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nickel sulfide as a promising electrode material for pseudocapacitor application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Mesoporous NiS₂ Nanospheres Anode with Pseudocapacitance for High-Rate and Long-Life Sodium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tccollege.org [tccollege.org]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. A facile chemical synthesis of nanoflake NiS 2 layers and their photocatalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01067D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous nickel hydroxide nanospheres with ultrahigh capacitance and energy density as electrochemical pseudocapacitor materials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Chemical Bath Deposition of Nickel Sulfide for Pseudocapacitor Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095272#chemical-bath-deposition-of-nickel-sulfide-for-pseudocapacitor-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com